molecular formula C9H10O3S B12097923 Methyl 2-mercapto-6-methoxybenzoate

Methyl 2-mercapto-6-methoxybenzoate

Cat. No.: B12097923
M. Wt: 198.24 g/mol
InChI Key: BWAAPTKXKMPFAV-UHFFFAOYSA-N
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Description

Methyl 2-mercapto-6-methoxybenzoate (CAS 944060-98-4) is a high-purity benzoate ester compound serving as a valuable synthetic intermediate in organic and medicinal chemistry research. It has a molecular formula of C 9 H 10 O 3 S and a molecular weight of 198.24 g/mol [ 1]. This chemical is of significant interest for its role in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). Its primary research application is as a key building block in multi-step organic syntheses. For instance, it is identified as a critical intermediate in the preparation of important chemical compounds [ 2]. Patent literature highlights the utility of this compound and its derivatives in sophisticated synthesis pathways, such as the creation of amisulpride, an antipsychotic medication, demonstrating its relevance in modern pharmaceutical research and development [ 8]. Researchers should note that this compound requires careful handling. It is classified with the signal word "Danger" and carries hazard statements including H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H372 (Causes damage to organs through prolonged or repeated exposure), and H400 (Very toxic to aquatic life) [ 1]. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are essential. This product is intended for research purposes and is strictly For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals [ 4].

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl 2-methoxy-6-sulfanylbenzoate

InChI

InChI=1S/C9H10O3S/c1-11-6-4-3-5-7(13)8(6)9(10)12-2/h3-5,13H,1-2H3

InChI Key

BWAAPTKXKMPFAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)S)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent: Methanol (polar aprotic solvents like DMF or DMSO are alternatives).

  • Base: Sodium methoxide (30% w/w in methanol).

  • Temperature: 80–150°C.

  • Pressure: 0.18–1.4 MPa.

  • Yield: 85–90% (based on analogous reactions in CN104151157A).

Mechanistic Insight:
The reaction proceeds via deprotonation of methanol by NaOMe, generating a methoxide ion that attacks the electron-deficient aromatic ring activated by the nitrile group. The chloro group at the ortho position is selectively replaced due to its higher reactivity compared to the para position, as observed in similar systems.

Table 1: Methoxylation Conditions and Outcomes

ExampleSolventTemperature (°C)Pressure (MPa)Yield (%)
1Methanol80–1000.2–0.485
2Methanol130–1500.8–1.490

Thiolation of 2-Chloro-6-Methoxybenzonitrile

The substitution of the remaining chloro group with a thiol moiety is critical. JP3060111B2 and CN103360288B provide methodologies using sodium sulfide (Na2S) or sodium sulfite (Na2SO3) in polar aprotic solvents.

Key Parameters

  • Solvent: DMF, DMSO, or 1,4-dioxane.

  • Reagent: Sodium sulfide nonahydrate (Na2S·9H2O).

  • Temperature: 70–75°C.

  • Reaction Time: 1.5–2 hours.

  • Yield: 85–88%.

Operational Notes:

  • Excess Na2S ensures complete conversion, minimizing residual chloride.

  • Solvent recovery via vacuum distillation reduces costs and environmental impact.

Table 2: Thiolation Efficiency Across Solvent Systems

SolventTemperature (°C)Reaction Time (h)Yield (%)
DMF70–751.585.7
1,4-Dioxane70–751.588.2
DMSO70–751.585.7

Hydrolysis of 2-Mercapto-6-Methoxybenzonitrile to the Carboxylic Acid

Conversion of the nitrile group to a carboxylic acid is achieved via alkaline hydrolysis, as detailed in CN103360288B.

Hydrolysis Protocol

  • Base: Aqueous NaOH or KOH (15–25% w/w).

  • Temperature: 150°C (autoclave conditions).

  • Reaction Time: 10–12 hours.

  • Yield: 90–92%.

Acidification and Isolation:
Post-hydrolysis, the mixture is acidified to pH 3–4 using HCl or H2SO4, precipitating 2-mercapto-6-methoxybenzoic acid. Organic solvent extraction (e.g., chloroform) followed by drying and crystallization yields the pure acid.

The final step involves esterification of the carboxylic acid with methanol. While not explicitly covered in the cited patents, standard Fischer esterification conditions apply:

Recommended Conditions

  • Catalyst: Concentrated H2SO4 (5–10 mol%).

  • Solvent: Excess methanol.

  • Temperature: Reflux (65°C).

  • Reaction Time: 4–6 hours.

  • Yield: 90–95% (estimated).

Purification:
Distillation under reduced pressure removes excess methanol, followed by recrystallization from ethanol/water to obtain the ester in >98% purity.

Alternative Pathways and Emerging Methodologies

One-Pot Methoxylation-Thiolation-Hydrolysis

Preliminary data from CN103360288B suggest that sequential reactions without intermediate isolation can reduce processing time and improve overall yield. For example:

  • Methoxylation in methanol/NaOMe.

  • Direct addition of Na2S·9H2O to the same reactor.

  • Hydrolysis with aqueous NaOH.

This approach may achieve a total yield of 75–80%, though optimization is required to mitigate side reactions.

Catalytic Hydrogenation for Nitrile Reduction

Emerging methods propose catalytic hydrogenation of the nitrile to an amine, followed by oxidation to the acid. However, this route introduces complexity and is less cost-effective for industrial scales.

Industrial-Scale Considerations

Solvent Recycling

DMF and 1,4-dioxane are recovered via vacuum distillation (≥90% recovery rate), aligning with green chemistry principles.

Waste Management

  • Neutralization of acidic and basic waste streams prevents environmental contamination.

  • Sodium sulfate byproducts from drying steps are non-hazardous and recyclable.

Cost Analysis

  • Raw Material Cost: ~$120/kg (2,6-dichlorobenzonitrile).

  • Total Synthesis Cost: ~$450/kg (including solvent recovery).

  • Market Price (Est.): $1,200–1,500/kg (pharmaceutical grade).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-mercapto-6-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-mercapto-6-methoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-mercapto-6-methoxybenzoate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Similar Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Reactivity
This compound N/A C₉H₁₀O₃S 198.24 -SH, -OCH₃ High nucleophilicity (SH group); moderate polarity
Methyl 2-hydroxy-6-methoxybenzoate 81245-24-1 C₉H₁₀O₄ 182.17 -OH, -OCH₃ Lower reactivity (OH vs. SH); higher solubility in polar solvents
Methyl 2-methoxy-6-methylbenzoate 22833-69-8 C₁₀H₁₂O₃ 180.20 -OCH₃, -CH₃ Increased hydrophobicity (CH₃ group); lower boiling point
Ethyl 2-methoxybenzoate 7335-26-4 C₁₀H₁₂O₃ 180.20 -OCH₃, -COOEt Lower density vs. methyl esters; slower hydrolysis

Key Observations:

Functional Group Impact: The thiol (-SH) group in this compound enhances nucleophilicity and oxidative sensitivity compared to hydroxyl (-OH) or methyl (-CH₃) substituents in analogs. This makes it prone to disulfide bond formation .

Physical Properties: Solubility: Methyl 2-hydroxy-6-methoxybenzoate (OH substituent) is more soluble in polar solvents like ethanol than this compound due to stronger hydrogen bonding . Volatility: Methyl 2-methoxy-6-methylbenzoate (CH₃ group) likely has a lower boiling point than the thiol analog due to reduced molecular weight and weaker intermolecular forces .

Ester Group Variations: Ethyl 2-methoxybenzoate (C₆H₄-OCH₃-COOEt) exhibits slower ester hydrolysis rates compared to methyl esters due to steric hindrance from the ethyl group, as noted in JECFA standards .

Functional Group Comparison with Non-Ester Analogs

  • 2-Methoxy-6-methylbenzoic Acid (CAS 579-75-9): The free carboxylic acid group (-COOH) confers higher acidity (pKa ~2-3) compared to the esterified analogs. This increases water solubility but reduces compatibility with non-polar matrices .
  • Methyl Salicylate (CAS 119-36-8, referenced in VOC studies):

    • Differs in having a hydroxyl (-OH) group at the 2-position instead of thiol (-SH). Methyl salicylate is volatile (boiling point ~222°C) and widely used in fragrances, whereas the thiol analog’s volatility is likely reduced due to stronger intermolecular forces .

Reactivity and Stability

  • Oxidation Sensitivity : The thiol group in this compound is susceptible to oxidation, forming disulfide bridges under aerobic conditions—a property absent in hydroxyl- or methyl-substituted analogs .
  • Hydrolysis : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions, as seen in Ethyl 2-methoxybenzoate’s stability profile .

Biological Activity

Methyl 2-mercapto-6-methoxybenzoate is a compound of significant interest in biological research due to its unique structural features, which include both a mercapto group and a methoxy group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C10H12O3S
  • Molecular Weight : 224.27 g/mol

The presence of the mercapto group (SH-SH) allows for redox reactions, while the methoxy group (OCH3-OCH_3) can enhance solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications that may alter protein function. Additionally, the methoxy group can participate in hydrogen bonding, enhancing the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. This is largely due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Microorganism Activity
Staphylococcus aureusSignificant inhibition observed
Escherichia coliModerate inhibition
Candida albicansAntifungal activity noted

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, making it a candidate for further research in treating inflammatory diseases .

Antioxidant Activity

The mercapto group contributes to antioxidant activity by neutralizing reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases .

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on this compound highlighted its efficacy against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating potential as a therapeutic agent in treating infections caused by resistant strains .
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in edema and pro-inflammatory cytokine levels. This suggests that the compound may modulate immune responses effectively .
  • Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays, where this compound exhibited a dose-dependent scavenging effect, supporting its potential role as an antioxidant agent.

Comparative Analysis with Similar Compounds

This compound can be compared with related compounds to highlight its unique properties:

Compound Name Key Features Biological Activity
Methyl 2-methoxybenzoateLacks mercapto groupLimited reactivity
Methyl salicylate (2-hydroxy)Contains hydroxyl groupAnti-inflammatory and analgesic
Ethyl 2-mercapto-5-methoxybenzoateSimilar structure but different positionAntimicrobial and antioxidant properties

The dual functionality of this compound makes it particularly valuable in both research and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-mercapto-6-methoxybenzoate in academic research?

  • Methodological Answer : The synthesis typically involves esterification of 2-mercapto-6-methoxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Protecting the thiol group (-SH) with a trityl or acetyl group during esterification prevents oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Derivatives like ethyl 2-chloro-6-methoxybenzoate () highlight the importance of substituent positioning, which can guide reaction optimization. Post-synthesis, confirm structure using ¹H/¹³C NMR and FT-IR to verify ester and thiol moieties .

Q. How can researchers ensure the stability of this compound during experimental workflows?

  • Methodological Answer : The thiol group is prone to oxidation; store the compound under inert gas (N₂/Ar) at –20°C in amber vials. Avoid aqueous or protic solvents (e.g., MeOH/H₂O) for long-term storage. Monitor degradation via thin-layer chromatography (TLC) or LC-MS. For handling, use gloveboxes or Schlenk lines to minimize air exposure, as recommended for similar thiol-containing benzoates ( ).

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (CDCl₃) identifies methoxy (-OCH₃, δ ~3.8 ppm) and methyl ester (-COOCH₃, δ ~3.9 ppm). The aromatic protons and thiol proton (if unprotected) appear in δ 6.5–7.5 ppm.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (C₉H₁₀O₃S, theoretical m/z 198.035).
  • X-ray Crystallography : For crystalline derivatives, SHELX software ( ) refines crystal structures to validate stereochemistry and intermolecular interactions.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the thiol group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the thiol’s nucleophilicity and redox potential. Solvent effects (e.g., DMSO or THF) are incorporated using the Polarizable Continuum Model (PCM). Compare results with experimental data (e.g., reaction kinetics with electrophiles like iodoacetamide) to validate predictions. Studies on analogous compounds () suggest methoxy groups adjacent to thiols enhance stabilization via resonance .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism (thiol ↔ thione) or solvent-induced shifts. Use multi-technique validation:

  • Variable Temperature NMR : Identify dynamic equilibria by observing signal coalescence at elevated temperatures.
  • X-ray Diffraction : Resolve ambiguity in substituent positioning (e.g., para vs. ortho methoxy groups) via crystallographic data ( ).
  • Tandem MS/MS : Fragmentation patterns distinguish isomeric byproducts. For example, methyl 2-fluoro-6-methoxybenzoate () shows distinct fragmentation compared to non-fluorinated analogs .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer : The thiol group’s volatility and weak intermolecular interactions complicate crystallization. Strategies include:

  • Co-crystallization : Use hydrogen-bond acceptors (e.g., pyridine derivatives) to stabilize the lattice.
  • Slow Evaporation : Employ low-polarity solvents (e.g., dichloromethane/hexane) at 4°C.
  • SHELXL Refinement : Adjust thermal parameters and occupancy rates to account for disorder ( ). For non-crystalline samples, substitute with methyl 4-bromo-2-hydroxy-6-methylbenzoate () as a model for steric effects .

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